

# Physical and chemical properties of 1-Bromo-5-nitronaphthalene

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## Compound of Interest

Compound Name: **1-Bromo-5-nitronaphthalene**

Cat. No.: **B040273**

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An In-Depth Technical Guide to **1-Bromo-5-nitronaphthalene**: Properties, Reactivity, and Applications

## Introduction

**1-Bromo-5-nitronaphthalene** is a key bifunctional aromatic compound that serves as a versatile building block in modern organic synthesis. Its rigid naphthalene core is strategically substituted with a bromine atom and a nitro group, providing two distinct and orthogonal reactive sites. This unique arrangement allows for sequential and regioselective chemical modifications, making it an invaluable intermediate in the development of complex molecular architectures. For researchers, scientists, and drug development professionals, understanding the nuanced properties and reactivity of this molecule is paramount for its effective application in the synthesis of novel pharmaceutical agents, functional materials, and agrochemicals. This guide provides a comprehensive overview of its physicochemical properties, spectroscopic signature, synthetic routes, key chemical transformations, and safe handling protocols.

## Physicochemical and Spectroscopic Profile

The identity and purity of **1-Bromo-5-nitronaphthalene** are established through a combination of its physical properties and characteristic spectroscopic data.

## Core Physical and Chemical Properties

Quantitative data for **1-Bromo-5-nitronaphthalene** is summarized below, providing essential information for experimental design and computational modeling.[1][2][3]

Property	Value	Source
CAS Number	5328-76-7	--INVALID-LINK--[1]
Molecular Formula	C <sub>10</sub> H <sub>6</sub> BrNO <sub>2</sub>	--INVALID-LINK--[4]
Molecular Weight	252.06 g/mol	--INVALID-LINK--[1]
Physical State	Solid	--INVALID-LINK--[3]
Melting Point	116 - 118 °C	--INVALID-LINK--[3]
Topological Polar Surface Area (TPSA)	43.14 Å <sup>2</sup>	--INVALID-LINK--[1]
LogP (Predicted)	3.51	--INVALID-LINK--[1]

## Spectroscopic Characterization

Spectroscopic analysis is critical for the unambiguous identification and structural confirmation of **1-Bromo-5-nitronaphthalene**.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Both <sup>1</sup>H and <sup>13</sup>C NMR spectra provide detailed information about the molecular framework. The <sup>1</sup>H NMR spectrum exhibits distinct signals in the aromatic region, corresponding to the six protons on the naphthalene ring system. The chemical shifts and coupling patterns are influenced by the anisotropic effects of the fused rings and the electronic effects of the bromo and nitro substituents.[5]
- Infrared (IR) Spectroscopy: The IR spectrum is characterized by strong absorption bands corresponding to the nitro group (typically around 1520 cm<sup>-1</sup> and 1340 cm<sup>-1</sup> for asymmetric and symmetric N-O stretching, respectively) and vibrations associated with the C-Br bond and the aromatic C-H and C=C bonds.
- Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound.[6] The mass spectrum typically shows a characteristic isotopic pattern for the molecular ion peak [M]<sup>+</sup> due to the presence of the bromine atom (<sup>79</sup>Br and <sup>81</sup>Br isotopes in

an approximate 1:1 ratio).[7] The exact mass can be used to confirm the elemental composition,  $C_{10}H_6BrNO_2$ .[6][8]

## Synthesis and Chemical Reactivity

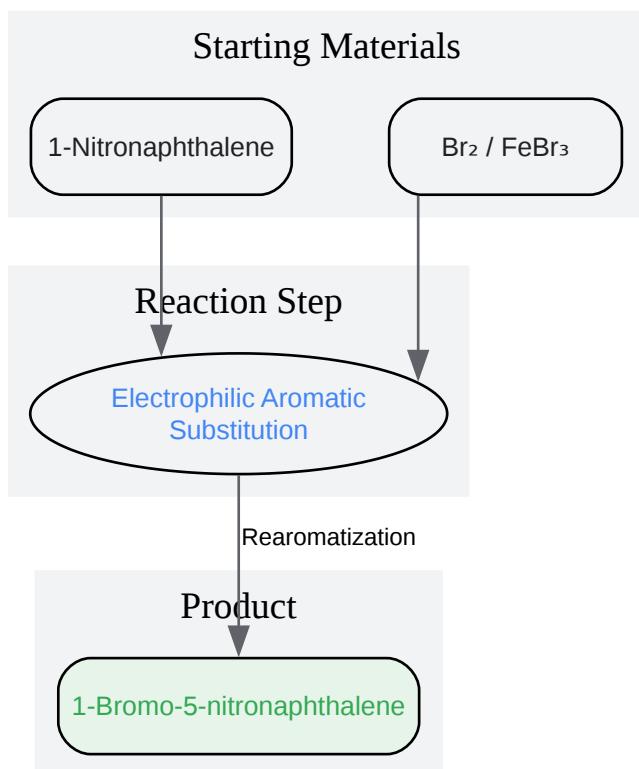
The synthetic utility of **1-Bromo-5-nitronaphthalene** stems from its preparation and the distinct reactivity of its functional groups.

## Synthesis Pathway

The most common laboratory synthesis involves the electrophilic aromatic substitution of 1-nitronaphthalene.[9] The reaction proceeds via bromination, typically using bromine ( $Br_2$ ) in the presence of a Lewis acid catalyst such as ferric bromide ( $FeBr_3$ ).

Mechanism Insight:

- **Electrophile Generation:** The Lewis acid polarizes the Br-Br bond, generating a potent electrophile, the bromonium ion ( $Br^+$ ).
- **Electrophilic Attack:** The  $\pi$ -system of the unsubstituted naphthalene ring attacks the electrophile. The substitution occurs preferentially at the C5 (alpha) position, which is sterically accessible and electronically favored for electrophilic attack on the second ring.
- **Rearomatization:** A base removes a proton from the resulting carbocation intermediate (arenium ion), restoring the aromaticity of the system to yield the final product.[10]



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Caption: Synthetic workflow for **1-Bromo-5-nitronaphthalene**.

## Core Reactivity

The true synthetic power of **1-Bromo-5-nitronaphthalene** lies in the orthogonal reactivity of its two functional groups, enabling it to serve as a versatile scaffold.

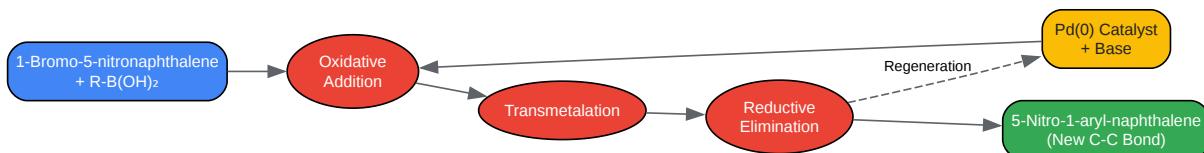
### A. Palladium-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond is an excellent handle for transition metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[11][12] This reaction forges a new carbon-carbon bond by coupling the aryl bromide with an organoboron compound (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base.[11][13]

Mechanism Insight: The catalytic cycle involves three key steps:

- Oxidative Addition: The  $\text{Pd}(0)$  catalyst inserts into the C-Br bond, forming a  $\text{Pd}(\text{II})$  complex.

- Transmetalation: The organic group from the activated boronic acid is transferred to the palladium center, displacing the bromide.
- Reductive Elimination: The two organic fragments on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst.[11][14]



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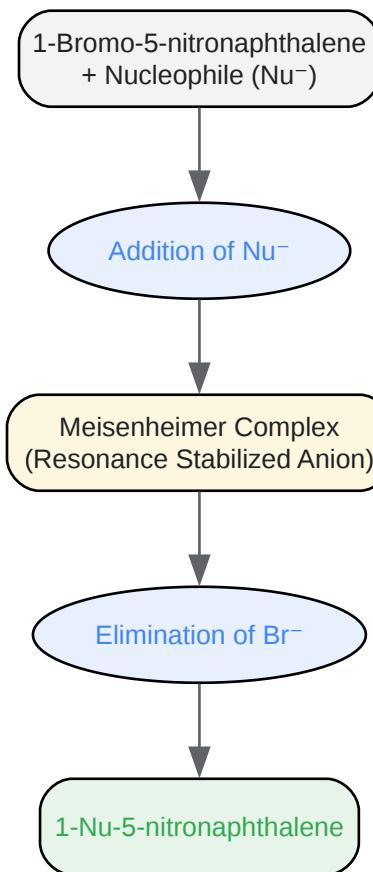
Caption: Generalized Suzuki-Miyaura coupling reaction workflow.

#### B. Nucleophilic Aromatic Substitution (SNAr)

The potent electron-withdrawing nature of the nitro group activates the naphthalene ring system towards nucleophilic attack.[15][16] While the bromide itself can be displaced, this reaction is generally less facile than cross-coupling. However, the activated ring can react with strong nucleophiles under specific conditions.

Mechanism Insight: The reaction proceeds via an addition-elimination mechanism.

- Nucleophilic Addition: A strong nucleophile attacks the carbon atom bearing the leaving group (bromide), breaking the aromaticity and forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[16]
- Elimination: The leaving group (bromide ion) is expelled, and the aromaticity of the ring is restored, yielding the substituted product.[15][17]



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Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).

## Experimental Protocol: Suzuki-Miyaura Coupling

This section provides a representative, field-proven protocol for the Suzuki-Miyaura cross-coupling of **1-Bromo-5-nitronaphthalene** with an arylboronic acid.

Objective: To synthesize a 1-aryl-5-nitronaphthalene derivative.

Materials:

- **1-Bromo-5-nitronaphthalene** (1.0 eq.)
- Arylboronic acid (1.2 eq.)
- Palladium(II) acetate ( $\text{Pd}(\text{OAc})_2$ , 0.02 eq.)

- SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 eq.)
- Potassium phosphate tribasic ( $K_3PO_4$ , 2.0 eq.)
- Toluene and Water (e.g., 10:1 v/v)

#### Procedure:

- Vessel Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add **1-Bromo-5-nitronaphthalene**, the arylboronic acid, and potassium phosphate.
- Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
- Catalyst Addition: Under a positive pressure of inert gas, add the palladium acetate and SPhos ligand.
- Solvent Addition: Add the degassed toluene and water solvent mixture via syringe.
- Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
- Work-up: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
- Purification: Filter the solution and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the pure product.

## Safety, Handling, and Storage

Proper handling of **1-Bromo-5-nitronaphthalene** is essential to ensure laboratory safety.

- Hazard Identification: The compound is classified as a skin irritant, a serious eye irritant, and may cause respiratory irritation.[\[3\]](#)

- Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[3]
- Handling: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[3] Avoid contact with skin and eyes.[18]
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing and reducing agents.[3]
- Disposal: Dispose of waste material in accordance with local, state, and federal regulations. This may involve incineration in a licensed facility.[3]

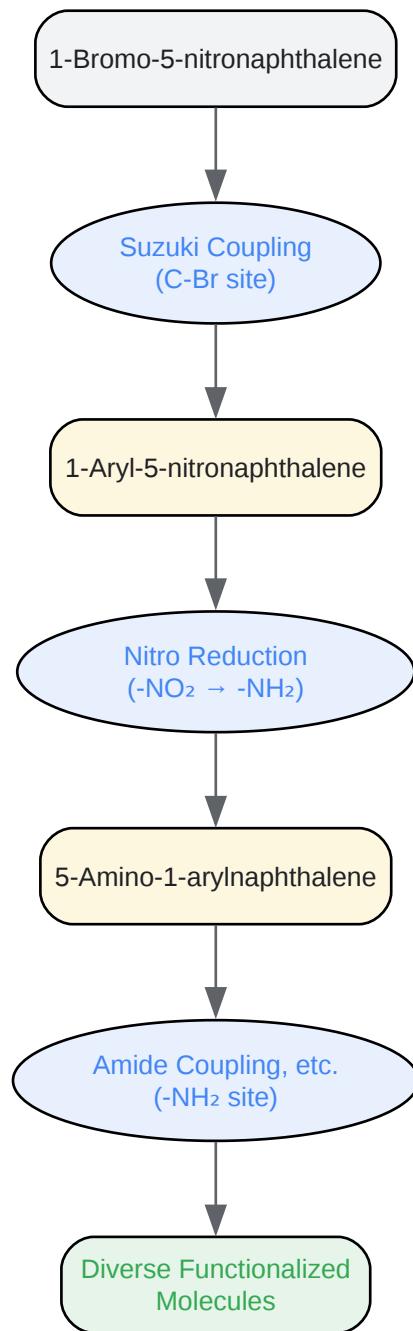
## Applications in Drug Development and Materials Science

The synthetic flexibility of **1-Bromo-5-nitronaphthalene** makes it a valuable precursor for creating libraries of complex molecules for screening in drug discovery programs.

Sequential Functionalization Strategy:

- C-C Bond Formation: The bromo position is typically addressed first via Suzuki or other cross-coupling reactions to install a desired aryl or alkyl substituent.
- Nitro Group Reduction: The nitro group can then be cleanly reduced to an amine (-NH<sub>2</sub>) using various established methods (e.g., SnCl<sub>2</sub>, H<sub>2</sub>/Pd-C).
- Amine Functionalization: The resulting primary amine is a versatile nucleophile that can be readily converted into amides, sulfonamides, ureas, and other functional groups common in bioactive molecules.

This stepwise approach allows for the systematic and controlled construction of molecular diversity around the naphthalene core.



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Caption: A versatile synthetic strategy using **1-Bromo-5-nitronaphthalene**.

## Conclusion

**1-Bromo-5-nitronaphthalene** is more than a simple chemical reagent; it is a sophisticated molecular tool for synthetic chemists. Its well-defined physicochemical properties, predictable reactivity at two distinct sites, and accessibility through straightforward synthesis make it an

ideal starting point for constructing complex organic molecules. For professionals in drug development and materials science, mastery of its chemistry opens avenues to novel structures with potentially significant biological or physical properties. This guide serves as a foundational resource, grounded in established chemical principles and practical insights, to facilitate the innovative application of this powerful synthetic intermediate.

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